(2-(2-Morpholinoethoxy)phenyl)boronic acid

Vue d'ensemble

Description

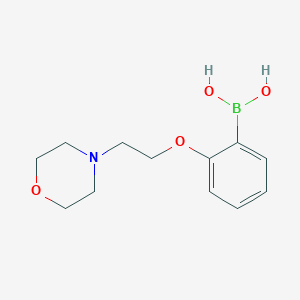

(2-(2-Morpholinoethoxy)phenyl)boronic acid is an organoboron compound with the molecular formula C12H18BNO4. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a morpholinoethoxy group. It is widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reactions, due to its ability to form stable carbon-carbon bonds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (2-(2-Morpholinoethoxy)phenyl)boronic acid typically involves the reaction of 2-(2-morpholinoethoxy)phenylboronic acid with appropriate reagents under controlled conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boronic acid derivatives .

Industrial Production Methods: Industrial production of this compound often employs large-scale Suzuki-Miyaura coupling reactions. The process involves the use of palladium catalysts, base, and boronic acid derivatives under optimized conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions: (2-(2-Morpholinoethoxy)phenyl)boronic acid primarily undergoes:

Substitution Reactions: Involving the replacement of the boronic acid group with other functional groups.

Coupling Reactions: Such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with halides.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the reaction.

Solvents: Typically, organic solvents like toluene or ethanol are used.

Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Applications De Recherche Scientifique

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

One of the primary applications of boronic acids, including (2-(2-Morpholinoethoxy)phenyl)boronic acid, is in Suzuki-Miyaura coupling reactions. This reaction is crucial for forming carbon-carbon bonds in organic synthesis. The compound serves as a reactant that can be coupled with aryl halides to synthesize biaryl compounds, which are important in pharmaceuticals and materials science .

Table 1: Key Features of Suzuki-Miyaura Coupling

| Feature | Description |

|---|---|

| Catalyst | Palladium compounds with phosphine ligands |

| Base | Carbonates (e.g., sodium carbonate) |

| Solvent | Aqueous/organic biphasic systems |

| Products | Biaryl compounds |

Molecular Recognition

Biochemical Tools

Boronic acids have gained attention for their ability to selectively bind diols and polyols, making them valuable as chemical receptors. This compound can form boronate esters with biological molecules such as saccharides and nucleotides. This property is exploited in various sensing applications, including the detection of glucose and other biomolecules .

Case Study: Detection of Gram-positive Bacteria

A significant application involves using boronic acid derivatives for labeling and detecting Gram-positive bacteria. A fluorescent receptor was designed that targets the saccharide-rich peptidoglycan layer on bacterial surfaces. Upon binding, a significant enhancement in fluorescence was observed, allowing for sensitive detection .

Drug Delivery Systems

Enhancing Membrane Permeability

The ability of this compound to form reversible boronate esters has been harnessed to improve the cellular uptake of therapeutic agents. By modifying drugs with this boronic acid moiety, researchers have enhanced the delivery of small molecules across cell membranes, thereby increasing their bioavailability .

Table 2: Applications in Drug Delivery

| Application | Mechanism |

|---|---|

| Small Molecule Delivery | Formation of boronate esters enhances solubility |

| Protein Delivery | Binding to glycans on cell surfaces increases uptake |

Catalytic Applications

Catalysis in Organic Reactions

Recent studies have demonstrated that this compound can also act as a catalyst or co-catalyst in various organic transformations, including electrophilic halogenations and other coupling reactions. Its unique structure allows it to participate effectively in catalytic cycles .

Mécanisme D'action

The mechanism of action of (2-(2-Morpholinoethoxy)phenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex, which facilitates the transfer of the boronic acid group to the halide, forming a stable carbon-carbon bond . The molecular targets and pathways involved include the activation of palladium catalysts and the stabilization of reaction intermediates .

Comparaison Avec Des Composés Similaires

Phenylboronic Acid: Lacks the morpholinoethoxy group, making it less versatile in certain reactions.

(3-(2-Morpholinoethoxy)phenyl)boronic Acid: Similar structure but with different substitution patterns, affecting its reactivity and applications.

Uniqueness: (2-(2-Morpholinoethoxy)phenyl)boronic acid is unique due to its specific substitution pattern, which enhances its reactivity in Suzuki-Miyaura coupling reactions and makes it a valuable intermediate in the synthesis of complex organic molecules .

Activité Biologique

(2-(2-Morpholinoethoxy)phenyl)boronic acid, a boronic acid derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its ability to interact with various biological targets, making it a potential candidate for therapeutic applications, particularly in cancer treatment and drug delivery systems. This article aims to explore the biological activity of this compound through an examination of its mechanisms, applications, and relevant case studies.

This compound features a boronic acid functional group that is known for its ability to form reversible covalent bonds with diols, which is crucial for its biological interactions. The morpholinoethoxy moiety enhances its solubility and stability in biological systems.

The primary mechanism of action of this compound involves its interaction with specific enzymes and receptors. Boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. This property is particularly significant given the role of the proteasome in regulating cell cycle and apoptosis.

Key Mechanisms:

- Proteasome Inhibition : Boronic acids can bind to the active site of proteasomes, inhibiting their function and leading to the accumulation of pro-apoptotic factors.

- Selective Targeting : The morpholino group aids in selective targeting of cancer cells, enhancing the compound's therapeutic efficacy.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

- Anticancer Activity : Studies indicate that this compound exhibits significant anticancer properties by inducing apoptosis in various cancer cell lines.

- Antibacterial Properties : The compound also shows potential antibacterial activity, particularly against Gram-positive bacteria.

- Drug Delivery Systems : Its ability to form complexes with sugars makes it suitable for developing targeted drug delivery systems, especially for glucose-sensitive applications.

1. Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that this compound effectively inhibited cell proliferation and induced apoptosis. The compound was tested against breast and prostate cancer cells, showing IC50 values in the low micromolar range.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 5.4 | Proteasome inhibition |

| PC-3 (Prostate) | 4.8 | Induction of apoptosis |

2. Antibacterial Activity

In vitro studies revealed that this compound exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell walls through boronate ester formation with bacterial glycolipids.

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

Research Findings

Recent advancements have highlighted the versatility of boronic acids in drug design and development. The incorporation of boronic acid moieties into drug candidates has been shown to enhance their pharmacokinetic properties and selectivity towards biological targets.

- Enhanced Drug Delivery : Research indicates that conjugating this compound with nanoparticles improves drug delivery efficiency in tumor tissues.

- Glucose-Sensitive Systems : Studies have explored the use of this compound in creating glucose-responsive drug delivery systems, which can release therapeutic agents in response to glucose levels.

Propriétés

IUPAC Name |

[2-(2-morpholin-4-ylethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO4/c15-13(16)11-3-1-2-4-12(11)18-10-7-14-5-8-17-9-6-14/h1-4,15-16H,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGDHGFCVHWBNLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1OCCN2CCOCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.